Bruguierol A

Description

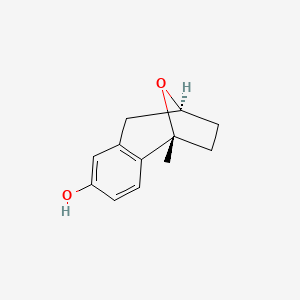

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(1R,9S)-1-methyl-12-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-5-ol |

InChI |

InChI=1S/C12H14O2/c1-12-5-4-10(14-12)7-8-6-9(13)2-3-11(8)12/h2-3,6,10,13H,4-5,7H2,1H3/t10-,12+/m0/s1 |

InChI Key |

ZQFOIAZVGMJWKM-CMPLNLGQSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](O1)CC3=C2C=CC(=C3)O |

Canonical SMILES |

CC12CCC(O1)CC3=C2C=CC(=C3)O |

Synonyms |

bruguierol A |

Origin of Product |

United States |

Synthetic Strategies for Bruguierol a

Comparative Analysis of Diverse Synthetic Approaches

The synthesis of Bruguierol A has been approached from several distinct angles, each with its own merits and challenges. Key strategies have centered around the formation of the characteristic 2,3-benzofused 8-oxabicyclo[3.2.1]octane core. These approaches include transition metal-catalyzed reactions and pericyclic reactions, showcasing a range of synthetic methodologies.

A comparative look at the primary synthetic routes reveals the diversity in strategy:

Rhodium-Catalyzed [2+2+2] Cyclotrimerization: This approach builds the aromatic ring and the bicyclic ether system in a highly convergent manner.

Platinum-Catalyzed Intramolecular Hydroalkoxylation–Hydroarylation: This tandem reaction provides a direct and efficient pathway to the core structure. nih.gov

Lewis Acid-Catalyzed Intramolecular [3+2] Cycloaddition: This method utilizes a cyclopropane (B1198618) derivative to construct the bridged ring system. researchgate.net

Ring-Closing Metathesis (RCM): This strategy employs a powerful C-C bond-forming reaction to close the oxabicyclic ring. researchgate.net

Development and Application of Novel Synthetic Transformations in this compound Synthesis

The quest to synthesize this compound has spurred the development and application of several novel and powerful chemical transformations. These methods have not only enabled the successful construction of the natural product but have also contributed to the broader field of organic synthesis.

Rhodium-Catalyzed Cyclotrimerization Reactions

A notable synthesis of (–)-Bruguierol A utilized a rhodium-catalyzed [2+2+2] cyclotrimerization as the key step. researchgate.netarkat-usa.org This reaction elegantly constructs the benzene-fused 8-oxabicyclo[3.2.1]octane system from a diyne and an alkyne. arkat-usa.org Specifically, the reaction of a diyne with propargyl alcohol in the presence of Wilkinson's catalyst, a rhodium complex, afforded a mixture of regioisomeric tricyclic products. arkat-usa.org Subsequent oxidation steps then yielded (–)-Bruguierol A. arkat-usa.org This strategy is particularly noteworthy for its efficiency in assembling the core structure in a single step. researchgate.net

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has also been successfully employed in the synthesis of racemic this compound. researchgate.netarkat-usa.org This strategy involves the construction of a diene precursor, which is then subjected to RCM to form the oxa-bridged tricyclic core. researchgate.net The synthesis commenced from m-hydroxybenzaldehyde and, after several steps, furnished a diol. researchgate.netarkat-usa.org Acid-catalyzed cyclization of this diol mixture yielded separable cyclic ethers containing two vinyl groups, which were then subjected to RCM. arkat-usa.org The resulting cyclized product, after hydrogenation and deprotection, afforded this compound. arkat-usa.org

Table of Synthetic Approaches to this compound

| Synthetic Strategy | Key Reaction | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Rhodium-Catalyzed Cyclotrimerization | [2+2+2] Cycloaddition | Wilkinson's catalyst (Rh(PPh₃)₃Cl) | Convergent assembly of the benzene-fused bicyclic ether system. arkat-usa.orgresearchgate.net |

| Platinum-Catalyzed Cyclization | Intramolecular Hydroalkoxylation–Hydroarylation | PtCl₄ | Direct and efficient tandem reaction to form the core structure. nih.govacs.org |

| Lewis Acid-Catalyzed Cycloaddition | Intramolecular [3+2] Cycloaddition | Sc(OTf)₃ | Innovative use of a cyclopropane derivative to build the bridged ring. researchgate.netarkat-usa.org |

| Ring-Closing Metathesis | Olefin Metathesis | Grubbs' Catalyst (not explicitly stated but implied) | Powerful C-C bond formation to close the oxabicyclic ring. researchgate.net |

Preclinical Investigations of Biological Activities of Bruguierol a

Antimicrobial Activity Profile

Research into the antimicrobial capabilities of Bruguierol A and related compounds has shown promising results against a variety of microbial strains. While specific data for this compound is somewhat limited, studies on closely related compounds from the same source provide valuable insights into its potential efficacy.

Efficacy against Gram-Positive Bacterial Strains

While direct studies on this compound's effect on Gram-positive bacteria are not extensively detailed in the available research, a related compound, Bruguierol C, has demonstrated moderate activity against this class of bacteria. nih.govresearchgate.net The inhibitory action of plant-derived compounds against Gram-positive bacteria is often attributed to the interaction of lipophilic components with the bacterial cell membrane, leading to disruption and increased permeability. nih.gov Polyphenolic compounds, a broad category that includes aromatic compounds like the bruguierols, have been shown to target the cell wall, lipid membrane, and various cellular processes in Gram-positive bacteria. nih.gov

Efficacy against Gram-Negative Bacterial Strains

Similar to its effect on Gram-positive bacteria, Bruguierol C has also shown moderate activity against Gram-negative bacterial strains. nih.govresearchgate.net The outer membrane of Gram-negative bacteria typically presents a more significant barrier to antimicrobial agents. nih.gov However, extracts from Bruguiera gymnorrhiza, the plant from which bruguierols are isolated, have demonstrated greater growth inhibition on Gram-negative bacteria compared to Gram-positive bacteria. jisciences.com This suggests that compounds within the extract, potentially including this compound, possess mechanisms to overcome this resistance.

Activity against Mycobacteria and Antibiotic-Resistant Strains

A significant finding is the moderate activity of Bruguierol C against mycobacteria and other resistant bacterial strains, with a reported minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.govresearchgate.net This is particularly noteworthy given the global health challenge posed by antibiotic resistance. vulcanchem.commdpi.com Extracts from Bruguiera gymnorhiza have also shown significant anti-MRSA (Methicillin-Resistant Staphylococcus aureus) activities. nih.gov The ability of plant-derived compounds to combat resistant strains is a critical area of research, with various terpenes and polyphenols showing potential in this regard. mdpi.commdpi.com

Table 1: Antimicrobial Activity of Bruguierol C

| Microorganism Type | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-Positive Bacteria | Moderate | 12.5 µg/mL |

| Gram-Negative Bacteria | Moderate | 12.5 µg/mL |

| Mycobacteria | Moderate | 12.5 µg/mL |

| Resistant Strains | Moderate | 12.5 µg/mL |

Enzyme Modulatory Effects

This compound has been investigated for its ability to modulate the activity of several key enzymes involved in metabolic and neurological pathways.

Carbohydrate Metabolism-Related Enzymes (e.g., Alpha-Amylase, Alpha-Glucosidase)

In the context of carbohydrate metabolism, this compound has shown no relevant inhibitory activity against alpha-amylase. core.ac.uk Alpha-amylase inhibitors play a role in managing postprandial hyperglycemia by delaying starch breakdown. scholarsresearchlibrary.comresearchgate.netnih.gov

Conversely, studies have indicated that this compound exhibits inhibitory effects on alpha-glucosidase. core.ac.uk Alpha-glucosidase inhibitors are crucial in controlling hyperglycemia by hindering the absorption of carbohydrates from the intestine. mdpi.commdpi.comnih.gov This inhibitory action suggests a potential role for this compound in the management of conditions related to high blood sugar.

Neurotransmitter-Related Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

This compound has demonstrated noteworthy inhibitory activity against acetylcholinesterase (AChE). core.ac.ukunich.it AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). japsonline.com Inhibition of this enzyme is a therapeutic strategy for various neurological conditions. nih.govnih.gov

Furthermore, research indicates that this compound also inhibits butyrylcholinesterase (BChE). nih.govnih.gov BChE is another enzyme capable of hydrolyzing acetylcholine and is considered a therapeutic target in neurodegenerative diseases. mdpi.comsigmaaldrich.commdpi.com The dual inhibition of both AChE and BChE by this compound points to its potential as a modulator of cholinergic neurotransmission.

Table 2: Enzyme Modulatory Effects of this compound

| Enzyme | Effect |

|---|---|

| Alpha-Amylase | No relevant inhibition |

| Alpha-Glucosidase | Inhibition |

| Acetylcholinesterase | Inhibition |

| Butyrylcholinesterase | Inhibition |

Dermal-Related Enzymes (e.g., Tyrosinase, Elastase)

Investigations into the effects of this compound on dermal-related enzymes have been conducted by testing extracts from its natural source, Bruguiera gymnorrhiza. These studies have identified this compound as a component in extracts that exhibit significant inhibitory activity against key enzymes involved in skin health and pigmentation, such as tyrosinase and elastase. mdpi.comnih.gov

Hyperpigmentation is linked to the enzyme tyrosinase, and its inhibition is a key strategy for managing cutaneous hyperpigmentary disorders. mdpi.com Elastase, on the other hand, is responsible for breaking down elastin, a critical protein for skin elasticity. Extracts from the macerated fruit of B. gymnorrhiza, which were confirmed to contain this compound, demonstrated potent inhibition of both tyrosinase and elastase. mdpi.comresearchgate.net While experimental data on the isolated compound is not available, in silico docking calculations have been performed to predict its efficacy. These computational studies support the experimental findings by showing that this compound has a high binding affinity and forms strong interactions with tyrosinase and elastase enzymes. researchgate.netmdpi.comresearchgate.net

The table below summarizes the enzymatic inhibitory activity of B. gymnorhiza fruit extracts containing this compound.

| Enzyme | Plant Part and Extraction Method | Inhibitory Activity | Reference Compound |

|---|---|---|---|

| Tyrosinase | Macerated Fruit | 147.01 ± 0.78 mg KAE/g | Kojic Acid |

| Elastase | Macerated Fruit | 3.14 ± 0.08 mg OE/g | Oleanolic Acid |

Table 1: Inhibitory activity of Bruguiera gymnorhiza fruit extracts on dermal-related enzymes. mdpi.comresearchgate.net (KAE = Kojic Acid Equivalent; OE = Oleanolic Acid Equivalent)

Lipid Metabolism-Related Enzymes (e.g., Lipase)

The potential of this compound to influence lipid metabolism has been explored through the screening of B. gymnorrhiza extracts against pancreatic lipase (B570770). mdpi.comnih.gov This enzyme is crucial for the digestion and absorption of dietary fats, making it a target for managing obesity. scgarai.dr.in

In these studies, most extracts from various parts of the plant, which are known to contain this compound, were found to be largely ineffective at inhibiting pancreatic lipase. mdpi.comscgarai.dr.in Only a decoction of the twig showed some activity. scgarai.dr.in However, despite the limited in vitro activity of the extracts, this compound was specifically selected for in silico docking analysis against the pancreatic lipase enzyme, indicating its theoretical potential to interact with this target. nih.gov

Antiviral Activity Research (e.g., Zika Virus)

The emergence of the Zika virus (ZIKV) as a global health threat has prompted research into novel antiviral agents. nih.gov Studies have investigated extracts from Bruguiera gymnorrhiza for their potential to combat this virus. Aqueous extracts from the root and fruit of the plant were identified as potent inhibitors of ZIKV infection in human epithelial A549 cells. nih.gov

Phytochemical analysis confirmed the presence of this compound in B. gymnorhiza. mdpi.comnih.gov To further understand its role in the observed antiviral effects, in silico docking simulations were performed. These studies chose this compound, among other compounds from the plant, to assess its binding affinity against the ZIKV envelope (E) protein, which is critical for the virus's entry into host cells. nih.gov This computational approach suggests that this compound is a candidate for contributing to the anti-ZIKV activity demonstrated by the plant extracts. scgarai.dr.innih.gov

Antioxidant Potential

The antioxidant properties of extracts containing this compound have been evaluated using various standard assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.comnih.gov Extracts from B. gymnorhiza, particularly from the macerated fruit, showed substantial antioxidant capacity. mdpi.comresearchgate.net

| Assay | Plant Part and Extraction Method | Antioxidant Capacity (mg TE/g) |

|---|---|---|

| DPPH | Macerated Fruit | 547.75 ± 10.99 |

| ABTS | Macerated Fruit | 439.59 ± 19.13 |

Table 2: Antioxidant capacity of Bruguiera gymnorhiza fruit extracts containing this compound. mdpi.comresearchgate.net (TE = Trolox Equivalent)

Structure Activity Relationship Sar Studies of Bruguierol a

Elucidation of Key Structural Features for Bioactivity

The biological activity of Bruguierol A is intrinsically linked to its unique 2,3-benzo-fused-8-oxabicyclo[3.2.1]octane ring system. However, specific functional groups appended to this core structure are the primary determinants of its potency and mechanism of action.

The antimicrobial properties of phenolic compounds are often attributed to the presence and positioning of hydroxyl (-OH) groups on the aromatic ring. mdpi.comnih.gov These groups can disrupt the bacterial cell membrane, inhibit intracellular enzymes, and interfere with vital cellular processes like energy generation and nucleic acid synthesis. frontiersin.orglumenlearning.com

In the case of the bruguierol family, the phenolic hydroxyl group has been identified as a crucial feature for their antimicrobial effects. This compound possesses one phenolic -OH group. researchgate.netresearchgate.net Research has indicated that the inclusion of a phenolic hydroxyl group positioned ortho to the quaternary carbon center is a requirement for the antimicrobial activity observed within this class of natural products. researchgate.netresearchgate.net This specific positioning influences the molecule's electronic properties and its ability to interact with bacterial targets.

Comparative analysis with other bruguierols highlights the significance of the number and arrangement of these hydroxyl groups. For instance, Bruguierol C, which contains two phenolic -OH groups, has demonstrated notable antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Micrococcus luteus, Enterococcus faecalis, Escherichia coli, and Mycobacterium vaccae. researchgate.net This suggests that increasing the number of hydroxyl groups can enhance the antibacterial spectrum and potency, a common trend among phenolic compounds where hydroxylation patterns are key to their bioactivity. mdpi.commdpi.com The lipophilicity and electronic characteristics conferred by the hydroxyl groups are determining factors in their ability to permeate bacterial membranes and interact with intracellular targets. frontiersin.orgmdpi.com

Table 1: Antimicrobial Activity Profile of Bruguierol C This interactive table summarizes the observed antimicrobial activities of Bruguierol C, a related compound with two phenolic hydroxyl groups.

| Test Organism | Type | Activity |

|---|---|---|

| Staphylococcus aureus SG 511 | Gram-positive | Active |

| Micrococcus luteus ATCC 10240 | Gram-positive | Active |

| Enterococcus faecalis 1528 | Gram-positive | Active |

| Escherichia coli SG 458 | Gram-negative | Active |

| Mycobacterium vaccae (MT10670) | Acid-fast | Active |

Source: Compiled from data in research literature. researchgate.net

Computational Modeling Approaches for SAR Analysis

Computational modeling has become an indispensable tool for dissecting the complex relationship between a molecule's structure and its biological activity. frontiersin.org These in silico methods provide a theoretical framework to predict and rationalize the interactions of compounds like this compound at a molecular level, guiding further experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like an enzyme. nih.gov This method is crucial for understanding enzyme-inhibitor interactions and for structure-based drug design. nih.gove-nps.or.kr

For this compound, molecular docking simulations have been employed to investigate its potential as an enzyme inhibitor. In one study, this compound was selected for docking analysis against the lipase (B570770) enzyme. semanticscholar.org Such simulations calculate the binding affinity and identify the most stable binding pose of the ligand (this compound) within the active site of the enzyme. researchgate.net The results of these simulations offer a three-dimensional model of the enzyme-ligand complex, which is essential for understanding the molecular basis of inhibition. frontiersin.org By analyzing these models, researchers can identify key residues within the enzyme's binding pocket that interact with the compound.

The stability of a ligand within an enzyme's binding site is governed by a variety of non-covalent interactions. frontiersin.org Molecular docking and subsequent analyses can elucidate these specific interactions.

Hydrogen Bonds: These are crucial electrostatic interactions between a hydrogen atom covalently bonded to a more electronegative atom (like the oxygen in this compound's hydroxyl group) and another nearby electronegative atom. researchgate.net The phenolic hydroxyl group of this compound is a prime candidate for forming strong hydrogen bonds with amino acid residues (such as serine, threonine, or aspartic acid) in an enzyme's active site, thereby anchoring the molecule in place. researchgate.netrsc.org

Pi-Pi (π-π) Interactions: These interactions occur between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein. libretexts.org The benzene (B151609) ring of this compound can participate in π-π stacking, a stabilizing interaction that involves the overlapping of p-orbitals in parallel aromatic rings. libretexts.orgnih.gov

In a study involving this compound and other related compounds, docking analysis showed that bioactive molecules form stable complexes with target enzymes through interactions such as van der Waals forces and hydrogen bonds. semanticscholar.org The combination of hydrogen bonding and π-π stacking is often responsible for the high affinity and specificity of ligands for their protein targets. rsc.org

Table 2: Key Non-Covalent Interactions in Ligand Binding This interactive table outlines the types of non-covalent interactions that are critical for the binding of ligands like this compound to enzyme targets.

| Interaction Type | Description | Potential this compound Moiety Involved |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Phenolic Hydroxyl Group (-OH) |

| Pi-Pi Stacking | A non-covalent attraction between aromatic rings. | Benzene Ring |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire Molecular Scaffold |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Carbon-rich regions of the bicyclic core |

Source: Compiled from general principles of molecular interaction. frontiersin.orgresearchgate.netlibretexts.orgnih.gov

Quantum chemical calculations offer a deeper understanding of a molecule's intrinsic properties by solving the Schrödinger equation. unipd.it These methods are used to determine the conformational preferences and electronic structure of molecules like this compound with high accuracy. rsc.orgnih.gov

By performing these calculations, researchers can generate a detailed map of the molecule's electron distribution, identifying electron-rich and electron-poor regions. This is crucial for understanding reactivity and intermolecular interactions. rsc.org For instance, the electrostatic potential map can predict where the molecule is most likely to engage in hydrogen bonding or other electrostatic interactions.

Furthermore, quantum chemical calculations can determine the relative energies of different conformations (spatial arrangements of atoms) of this compound. nih.gov This helps to identify the most stable, low-energy shapes the molecule is likely to adopt in solution. u-tokyo.ac.jp Understanding the preferred conformation is vital because a molecule's three-dimensional shape must be complementary to its biological target for effective binding—a concept known as preorganization. escholarship.org These theoretical calculations provide fundamental data that underpins and explains the observations from SAR studies and molecular docking simulations. arxiv.org

Biosynthetic Pathways and Ecological Context

Metabolomic Profiling of Bruguiera gymnorrhiza for Bruguierol A Precursors

Metabolomics, the large-scale study of small molecules or metabolites within an organism, is a powerful tool for elucidating biosynthetic pathways by identifying potential precursor compounds. researchgate.net In the context of this compound, whose structure is not derived from common terpene pathways, metabolomic analysis of Bruguiera gymnorrhiza is essential. core.ac.uk

While no studies have definitively mapped the this compound pathway, metabolomic and phytochemical analyses of B. gymnorrhiza have identified a rich array of compounds that could serve as building blocks. The plant's tissues are known to contain a wide variety of secondary metabolites, including flavonoids, phenols, tannins, saponins, alkaloids, and terpenoids. nih.govmdpi.com More specifically, analysis of B. gymnorrhiza extracts has revealed the presence of compounds such as choline, diisobutylphthalate, various amino acids (isoleucine, valine, l-phenylalanine, d-(+)-proline), and wogonin. researchgate.net

The biosynthesis of complex aromatic structures often involves the polyketide synthase (PKS) pathway. Research into the endophytes of B. gymnorrhiza has confirmed the presence and activity of PKS gene clusters. For instance, an endophytic Streptomyces sp. isolated from the mangrove produces divergolides, a type of ansamycin (B12435341) macrolide, using a modular type I PKS pathway with precursors like 3-amino-5-hydroxybenzoate. mdpi.comresearchgate.netresearchgate.net The existence of such advanced biosynthetic machinery within the mangrove's microbiome suggests that either the plant, its endophytes, or both in collaboration, possess the necessary pathways to assemble complex molecules like this compound from simpler metabolic precursors.

Endophytic Microorganism Contributions to this compound Biosynthesis

Endophytes are microorganisms, primarily fungi and bacteria, that live within plant tissues for all or part of their life cycle without causing apparent disease. scitepress.orgacademicjournals.org These microbes engage in a symbiotic relationship with the host, often producing a vast array of secondary metabolites that can protect the plant and may even be the true source of compounds once attributed solely to the plant. nih.govx-mol.net The unique and stressful mangrove environment is a rich source for isolating endophytes with novel biochemical capabilities. nih.govmdpi.com

Numerous studies have focused on isolating and characterizing the diverse endophytic communities within Bruguiera gymnorrhiza. These microorganisms are found in various tissues, including the roots, stems, and leaves. nih.govacademicjournals.org While research has identified a multitude of endophytes, to date, no specific endophytic strain has been reported to produce this compound.

However, the isolation efforts have revealed a rich microbial diversity with significant biosynthetic potential. Fungal endophytes from genera such as Aspergillus, Penicillium, Cladosporium, Nigrospora, and Fusarium have been identified. nih.govmdpi.comnih.gov Likewise, bacterial endophytes, including various species of Bacillus and Streptomyces, have been isolated and characterized. academicjournals.orgscispace.com

These isolated endophytes are often characterized by their ability to produce other bioactive compounds. For example, the endophytic bacterium Bacillus subtilis (BG1), isolated from the stem of B. gymnorrhiza, produces enzymes like cellulase (B1617823) and protease, as well as the plant growth hormone Indole-3-acetic acid (IAA). scispace.com An endophytic Streptomyces sp. from B. gymnorrhiza is known to produce the anti-HIV compound xiamycin A and the antibacterial divergolides. researchgate.netscitepress.orgscilit.com This demonstrated capacity for producing complex and unique secondary metabolites keeps open the possibility that an as-yet-unidentified endophyte is responsible for, or contributes to, this compound synthesis.

**Table 1: Selected Endophytic Microbes Isolated from *Bruguiera gymnorrhiza***

| Microbe Genus/Species | Type | Host Tissue | Notable Characteristics / Products | Reference |

|---|---|---|---|---|

| Bacillus subtilis (BG1) | Bacteria | Stem | Produces IAA, cellulase, amylase, protease; shows antibacterial activity. | scispace.com |

| Streptomyces sp. | Bacteria (Actinomycete) | Stem | Produces divergolides (polyketides) and xiamycin A (anti-HIV). | mdpi.comscitepress.orgscilit.com |

| Aspergillus spp. | Fungi | Leaves, Roots, Branches | Commonly isolated genus from mangrove tissues. | mdpi.comnih.gov |

| Penicillium sp. | Fungi | General | Commonly isolated genus; known producers of diverse secondary metabolites. | nih.govmdpi.com |

| Nigrospora sphaerica | Fungi | General | Produces nigronapthaphenyl, a compound with antibacterial activity. | nih.gov |

The symbiotic relationship between a host plant and its endophytes is complex and can be the key to producing unique natural products. nih.gov Several interaction mechanisms are possible, which could potentially lead to the biosynthesis of this compound.

One hypothesis is that endophytes synthesize the compound entirely, with the plant providing a protected environment and nutrients. x-mol.net A second possibility is a collaborative synthesis, where the metabolic pathways of both the plant and the microbe are required. For instance, the plant might produce a precursor molecule that the endophyte then modifies into the final active compound, or vice-versa. A third mechanism involves horizontal gene transfer, where the genetic code for a specific biosynthetic pathway is transferred from the endophyte to the plant's genome (or vice versa) over evolutionary time.

The presence of certain similar or identical compounds in both Bruguiera plants and their endophytes lends support to the idea of a close interactive relationship. nih.gov Endophytes can influence the host plant's metabolism, enhancing the production of specific secondary metabolites. nih.govscitepress.org This interaction is crucial for adaptation and defense in the challenging mangrove environment. The production of compounds like plant growth hormones (e.g., IAA) and various enzymes by endophytes helps the host thrive, while the production of antimicrobial and antiviral compounds protects the entire holobiont (plant plus its microbiota) from pathogens. scitepress.orgx-mol.netscispace.com

Isolation and Characterization of Bruguierol-Producing Endophytes

Ecological Role of Bruguiera gymnorrhiza in Mangrove Ecosystems

The host plant of this compound, Bruguiera gymnorrhiza, is a keystone species in many mangrove forests of the Indo-Pacific region. scitepress.org It plays a fundamental role in shaping its environment, providing services that are critical for coastal stability and regional biodiversity. scispace.com

Mangrove forests are widely recognized as natural barriers that protect coastlines, and B. gymnorrhiza is a significant contributor to this function. Its dense, intricate root system, which includes distinctive pneumatophores (aerial roots), stabilizes the soil and sediment. scispace.com This stabilization helps to prevent coastal erosion from tides, currents, and storms. The complex structure of the mangrove forest, with B. gymnorrhiza as a major component, also serves to dissipate wave energy, acting as a natural buffer that reduces the impact of storm surges and high tides on inland areas.

Bruguiera gymnorrhiza is vital for maintaining the high biodiversity characteristic of mangrove ecosystems. Its submerged root systems provide a complex, three-dimensional habitat that serves as a critical nursery and feeding ground for a wide array of marine species. scitepress.org Juvenile fish, crabs, shrimp, and various invertebrates find shelter from predators and abundant food within the mangrove prop roots. scitepress.org

Furthermore, the plant is a primary producer, forming the base of the local food web. The continuous shedding of leaves, twigs, and other organic matter from B. gymnorrhiza creates a large amount of detritus. This detritus is broken down by fungi and bacteria, becoming a nutrient-rich food source for countless detritivores, which in turn are consumed by larger organisms, thus supporting the entire estuarine and nearshore marine food chain. scitepress.orgx-mol.net The trees also provide habitat for terrestrial and arboreal wildlife, including insects and birds. scitepress.org

Adaptations to Saline and Anoxic Environments

The unique environmental conditions of mangrove ecosystems, characterized by high salinity and waterlogged, anoxic (oxygen-deficient) sediments, exert significant selective pressure on the organisms that inhabit them. doc-developpement-durable.orgcoastalwiki.org this compound is a sulfur-containing aromatic compound isolated from Bruguiera gymnorhiza, a mangrove species that thrives in these challenging intertidal zones. researchgate.net The biosynthesis of such specialized metabolites is understood to be intrinsically linked to the plant's complex adaptations for survival in these stressful environments.

Mangrove plants like Bruguiera gymnorhiza have developed a suite of sophisticated physiological and biochemical mechanisms to cope with salt stress. doc-developpement-durable.org One key strategy is the accumulation of inorganic ions, primarily sodium (Na+) and chloride (Cl-), which serve as osmolytes to maintain the plant's water potential in hypersaline conditions. nih.govoup.com This is complemented by the synthesis of organic solutes and the regulation of gene expression related to photosynthesis and signal transduction. nih.govnih.gov

Research into the chemical ecology of B. gymnorhiza reveals that environmental stressors directly influence its metabolic profile. Studies have shown that salt stress specifically modulates the concentration of terpenoids, a large class of organic compounds, within the plant. nih.gov In the roots of B. gymnorhiza, exposure to increased salinity leads to a rise in the content and proportion of terpenoids like β-amyrin and lupeol. nih.gov This is accompanied by an increase in the mRNA expression levels of genes responsible for terpenoid synthesis, such as BgbAS (β-amyrin synthase) and BgLUS (lupeol synthase), suggesting a protective role for these compounds against salt stress in the roots. nih.govresearchgate.net

The anoxic sediments typical of mangrove forests also necessitate specific adaptations. coastalwiki.org To ensure adequate oxygen supply to submerged roots, mangroves have developed specialized aerial root structures like pneumatophores. doc-developpement-durable.orgnih.gov The waterlogged soil creates an anaerobic environment where the decomposition of organic matter is slow, and unique biochemical processes, driven by microbial communities, take place. coastalwiki.org While the direct biosynthetic pathway of this compound in response to anoxia has not been fully elucidated, the production of unique secondary metabolites by both the mangrove and its associated endophytes is considered a response to the complex biotic and abiotic stresses of the ecosystem. mdpi.com For instance, the floral bouquet of B. gymnorhiza is dominated by sulphurous compounds in the bud stage, highlighting the plant's capacity to synthesize sulfur-containing volatiles. nih.gov

The table below summarizes key research findings on the adaptations of Bruguiera gymnorhiza to its environment, which provides the context for the biosynthesis of specialized compounds like this compound.

Interactive Data Table: Research Findings on Bruguiera gymnorhiza Adaptations

| Stress Factor | Organism/Part | Observed Response | Key Findings & Implications | Citations |

| High Salinity | B. gymnorhiza (Leaves) | Accumulation of Na⁺ and Cl⁻ ions. | Inorganic ions are crucial for osmotic adjustment to prevent water loss in a saline environment. | nih.govoup.com |

| High Salinity | B. gymnorhiza (Roots) | Increased mRNA levels of terpenoid synthase genes (BgbAS, BgLUS). | Suggests a genetic-level response to salt stress, upregulating the production of protective compounds. | nih.govresearchgate.net |

| High Salinity | B. gymnorhiza (Roots) | Increased content and proportion of β-amyrin and lupeol. | Provides evidence that specific terpenoids play a protective role against salt-induced stress in the roots. | nih.gov |

| High Salinity | B. gymnorhiza (Roots) | Increased proportions of free tri-terpenoids. | Salt stress specifically modulates the concentration of terpenoids, indicating their role in adaptation. | nih.gov |

| Environmental Stress | B. gymnorhiza (Flowers) | Production of sulphurous volatile compounds in the bud stage. | Demonstrates the plant's metabolic capability to produce sulfur-containing compounds, relevant to this compound's structure. | nih.gov |

| Anoxic Conditions | B. gymnorhiza (Roots) | Development of specialized aerial roots (pneumatophores). | A morphological adaptation to facilitate gas exchange in oxygen-poor, waterlogged sediments. | doc-developpement-durable.orgnih.gov |

Advanced Analytical Methodologies for Bruguierol a Research

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation

The definitive identification and structural elucidation of Bruguierol A, a compound with a novel 2,3-benzo-fused-8-oxabicyclo[3.2.1]octane ring system, have been heavily reliant on high-resolution spectroscopic methods. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this analytical approach.

NMR spectroscopy has been the primary tool for determining the intricate three-dimensional structure of this compound. ncl.res.inresearchgate.net Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers have been able to piece together the connectivity and stereochemistry of the molecule. Although detailed NMR data for this compound itself is not extensively published, the analysis of its derivatives and related synthetic compounds provides insight into the key spectral features. For instance, the total synthesis of (+)-Bruguierol A confirmed its structure through the congruence of its spectroscopic data with that of the natural product. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) has been instrumental in establishing the elemental composition of this compound. researchgate.netarkat-usa.org By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula, which is a critical piece of information in the structural elucidation process. bioanalysis-zone.com For example, the molecular formula of this compound has been determined to be C₁₂H₁₄O₂. ncl.res.in The agreement between the measured exact mass and the calculated mass for a proposed formula provides strong evidence for its correctness. leibniz-hki.de

Table 1: Spectroscopic Data for a Synthetic Intermediate of Bruguierol C

| Technique | Data |

| ¹H NMR (360 MHz, CD₃OD) | δ 6.08 (d, 1H, J = 2.2 Hz), 6.02 (d, 1H, J = 2.5 Hz), 4.58 (dddd, 1H, J = 7.2, 5.4, 2.2, 1.8 Hz), 3.20 (dd, 1H, J = 16.2, 5.0 Hz), 2.35 (d, 1H, J = 16.2 Hz), 2.20 (m, 1H), 2.10 (m, 1H), 1.81 (s, 3H), 1.74 (m, 1H), 1.63 (m, 1H) |

| ¹³C NMR (125 MHz, CD₃OD) | δ 157.5, 155.5, 136.0, 122.3, 108.1, 102.0, 82.3, 75.0, 42.9, 38.8, 31.0, 24.4 |

| HRMS (EI) | Calculated for C₁₂H₁₄O₃ (M+): 206.0943, Found: 206.0947 |

| Data from the total synthesis of (+)-Bruguierol C, a related compound, illustrating the type of data used for structural confirmation. researchgate.net |

Advanced Chromatographic-Mass Spectrometric Approaches for Complex Mixture Analysis

Ultra-High Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS)

The analysis of this compound within its natural source, the mangrove plant Bruguiera gymnorhiza, necessitates the use of powerful analytical techniques capable of detecting and quantifying specific compounds in a complex matrix. Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) has been successfully employed for this purpose. careerfoundry.com

This technique combines the high separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov In a study profiling the phytoconstituents of B. gymnorhiza extracts, UHPLC-ESI-MS/MS was used to identify a wide range of compounds, including this compound. careerfoundry.com The method allows for the separation of this compound from other closely related compounds in the extract, and the subsequent fragmentation in the mass spectrometer provides a unique fingerprint for its confident identification. nih.gov

Computational Analytical Methods in this compound Research

Multivariate Statistical Analysis for Compound–Activity Correlation

In the context of natural product research, it is often desirable to establish a link between the chemical constituents of an extract and its observed biological activity. Multivariate statistical analysis provides a powerful set of tools for this purpose. researchgate.netresearchgate.net In a study of B. gymnorhiza extracts, multivariate analysis was used to determine the relationship between the plant parts, their chemical profiles (which included this compound), and their biological activities. careerfoundry.com

Table 2: Conceptual Data Matrix for Multivariate Analysis

| Sample (Plant Part Extract) | This compound Conc. | Compound X Conc. | Compound Y Conc. | Antioxidant Activity | Enzyme Inhibition |

| Leaves | High | Low | Medium | High | Medium |

| Roots | Low | High | High | Low | High |

| Twigs | Medium | Medium | Low | Medium | Low |

| Fruits | Very High | Low | Low | Very High | High |

| This is an illustrative table showing the type of data that would be used in a multivariate analysis to correlate compound concentrations with biological activities. |

Chemical Derivatization Strategies for Enhanced Detection and Analysis

Applications in Improving Selectivity and Sensitivity

While no specific applications of chemical derivatization for this compound have been reported, this strategy is generally employed in analytical chemistry to improve the selectivity and sensitivity of detection for certain classes of compounds. nih.gov For phenolic compounds like this compound, derivatization could potentially be used to introduce a functionality that enhances its ionization efficiency in mass spectrometry or its response to a specific detector in chromatography. Such strategies often involve reactions that target the hydroxyl group of the phenol. ucl.ac.uk

Integration with Mass Spectrometry for Metabolite Profiling

The integration of separation techniques with mass spectrometry (MS) stands as a cornerstone in the advanced analytical research of natural products, including this compound. Metabolite profiling, a key objective in this field, involves the comprehensive identification and quantification of the suite of small-molecule metabolites within a biological sample. peerj.com For a compound like this compound, which exists within the complex chemical matrix of its source organism, Bruguiera gymnorhiza, this integrated approach is indispensable for its characterization.

The most powerful and widely used methodologies involve coupling a chromatographic system, such as Gas Chromatography (GC) or Ultra-High-Performance Liquid Chromatography (UHPLC), with a mass spectrometer. peerj.comnih.gov This hyphenation leverages the separation capability of chromatography to resolve individual compounds from a mixture before they enter the mass spectrometer for detection, identification, and structural elucidation. nih.gov

Research on Bruguiera species extensively utilizes these techniques to map their chemical constituents. researchgate.net Studies employing GC-MS and UHPLC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole-Exactive Orbitrap MS, have successfully identified dozens of metabolites from Bruguiera extracts. peerj.comresearchgate.net These analyses provide a comprehensive overview of the various classes of compounds present, including alkaloids, phenolics, flavonoids, and terpenoids. researchgate.net Specifically, the application of Ultra-High-Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) has been highlighted in the characterization of phytoconstituents from Bruguiera gymnorhiza, leading to the identification of compounds such as this compound. mdpi.commbrl.ae

The process begins with the separation of compounds on a chromatographic column. mdpi.com In UHPLC-MS, for instance, compounds are separated based on their interaction with the column's stationary phase. mdpi.comnih.gov As each compound elutes from the column, it is ionized, commonly using Electrospray Ionization (ESI), which is a soft ionization technique suitable for a wide range of polar to moderately polar compounds. The ionized molecules are then transferred to the mass analyzer (e.g., Orbitrap, Time-of-Flight), which measures the mass-to-charge ratio (m/z) of the parent ions with high accuracy and resolution. mdpi.comnih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where specific parent ions are selected, fragmented, and their fragment ions are analyzed to create a unique fragmentation pattern or "fingerprint" for the compound. nih.gov This detailed spectral information is crucial for the confident identification of known compounds by matching against spectral libraries and for the structural elucidation of novel metabolites. peerj.comresearchgate.net

The following table summarizes typical parameters used in mass spectrometry-based metabolite profiling of Bruguiera species, the genus from which this compound is isolated.

Table 1: Mass Spectrometry Methodologies for Bruguiera Metabolite Profiling

| Analytical Platform | Column Details | Ionization Source | Mass Analyzer | Key Findings | Citations |

|---|---|---|---|---|---|

| UHPLC-ESI-MS/MS | Thermo Accucore C18 (100 mm × 2.1 mm, 2.6 µm) | Electrospray Ionization (ESI) | Q Exactive Orbitrap | Characterization of various phytoconstituents including phenolic acids, flavonoids, and tannins. Identification of this compound. | mdpi.commbrl.aenih.gov |

| GC-MS | SH-Rxi-5 SILMS (30 m x 0.25 mm, 0.25 µm) | Electron Impact (EI) | Quadrupole | Identification of volatile and semi-volatile compounds such as fatty acids, terpenoids, and quinones. | researchgate.net |

| UHPLC-Q-Exactive Orbitrap HRMS | Not specified in abstract | Electrospray Ionization (ESI) | Quadrupole-Exactive Orbitrap | Profiling of secondary metabolites including flavonoids, fatty acids, and alkaloids. | peerj.comresearchgate.net |

This integrated analytical approach provides a high-throughput and sensitive method for the rapid and effective identification of bioactive metabolites from complex plant extracts without the need for isolating each compound individually. peerj.com The resulting comprehensive metabolite map is fundamental for understanding the chemical diversity of the source organism and for targeting specific compounds like this compound for further investigation.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of Bruguierol A?

To characterize this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to map hydroxyl and methyl substituents on its fused aromatic and five-membered ring system. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography resolves stereochemical ambiguities. For derivatives like Bruguierols 1–4, comparative NMR analysis of substituent positions (e.g., additional OH or OMe groups) is critical . Experimental protocols must adhere to reproducibility standards, with full spectral data provided in supplementary materials .

Q. How should bioactivity assays for this compound be designed to ensure robustness?

Bioactivity studies should use enzyme-specific assays (e.g., urease inhibition for this compound) with positive controls (e.g., theaflavin) to benchmark activity. Dose-response curves (IC₅₀ calculations) and triplicate measurements minimize variability. For phytochemical profiling, combine decoction and maceration extracts of Bruguiera gymnorhiza to compare extraction efficiency . Ensure assays align with the PICOT framework: define the population (enzyme target), intervention (compound concentration), comparison (controls), outcome (inhibition rate), and time (incubation duration) .

Q. What synthetic strategies are effective for this compound and its derivatives?

Total synthesis of this compound involves retrosynthetic cleavage of the fused ring system into benzannulated precursors. Key steps include hydroxylation via Sharpless epoxidation or dihydroxylation, followed by regioselective methylation. Derivatives like Bruguierol 4 require methoxy group installation using methyl iodide under basic conditions. Protect labile hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during synthesis . Document all procedures in detail, including reaction yields and purification methods (e.g., column chromatography), to enable replication .

Q. What protocols optimize the isolation of this compound from natural sources?

Use sequential solvent extraction (hexane → ethyl acetate → methanol) of Bruguiera gymnorhiza bark, followed by silica gel chromatography. Monitor fractions via thin-layer chromatography (TLC) and HPLC-PDA for this compound’s UV absorbance profile. Validate purity (>95%) using HPLC-MS and quantify yield gravimetrically. Comparative studies between maceration (cold solvent) and decoction (heated aqueous extraction) can reveal solubility differences .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Contradictions may arise from variations in extraction methods, assay conditions, or compound purity. Conduct a meta-analysis of existing studies to identify confounding variables (e.g., pH, temperature). Replicate key experiments under standardized conditions, and perform statistical tests (ANOVA, Tukey’s HSD) to assess significance. Use sensitivity analysis to evaluate the impact of minor structural differences (e.g., Bruguierol 1 vs. 3) on activity .

Q. What steps validate this compound’s pharmacological effects in complex matrices like plant decoctions?

Employ bioactivity-guided fractionation: (1) Prepare decoctions by boiling Bruguiera gymnorhiza bark, (2) partition extracts into organic/aqueous phases, (3) screen each phase for target activity (e.g., urease inhibition), and (4) isolate active compounds via LC-MS. Use molecular networking to correlate spectral signatures with bioactivity . Cross-validate findings with in silico docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like urease .

Q. How can in silico modeling improve the prediction of this compound’s interactions with therapeutic targets?

Perform molecular docking simulations using crystal structures of target enzymes (e.g., urease PDB: 4AC8). Parameterize force fields (AMBER/CHARMM) for this compound’s hydroxyl and methyl groups. Validate predictions with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Compare results with experimental IC₅₀ values to refine scoring functions .

Q. What strategies enhance the reproducibility of this compound synthesis across labs?

Publish detailed reaction protocols, including solvent grades, catalyst loadings, and inert atmosphere requirements. Provide NMR spectral data (chemical shifts, coupling constants) for intermediates and final products. Use high-resolution MS (HRMS) and elemental analysis to confirm molecular formulas. Share synthetic routes for derivatives (e.g., Bruguierol 2–4) in supplementary materials to aid cross-validation .

Q. How do structural modifications (e.g., hydroxylation, methylation) alter this compound’s bioactivity?

Design a SAR (structure-activity relationship) study: (1) Synthesize analogs with varying substituents (OH, OMe, CH₃), (2) test against enzymatic targets (urease, elastase), and (3) correlate substituent positions with activity. Use computational tools (e.g., CoMFA, CoMSIA) to model 3D-QSAR relationships. For example, Bruguierol 4’s methoxy group may enhance lipid solubility, altering membrane permeability .

Q. What methodologies identify oxidative metabolites of this compound in pharmacokinetic studies?

Administer this compound to model organisms (e.g., rats), collect plasma/liver samples, and extract metabolites using solid-phase extraction (SPE). Analyze via LC-QTOF-MS/MS with data-dependent acquisition (DDA). Identify phase I metabolites (hydroxylation, demethylation) and phase II conjugates (glucuronidation) using software (e.g., MetabolitePilot). Confirm structures with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.